REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:6][cH:7]1.[Na+:15].[OH-:14]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([cH:6][cH:7]1)[CH2:8][CH2:9][CH2:10][C:11]2=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C1CCCc2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |